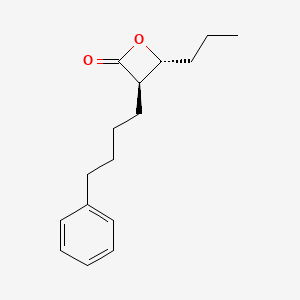

3-(4-Phenylbutyl)-4-propyloxetan-2-one

説明

3-(4-Phenylbutyl)-4-propyloxetan-2-one (referred to as 9k in synthesis studies) is a β-lactone derivative characterized by a phenylbutyl substituent at position-3 and a linear propyl group at position-4 of the oxetan-2-one ring. This compound exists as a mixture of diastereomers (trans:cis ratio 7:3) and was synthesized with a yield of 68% as an oil . Its structure was confirmed via 1H NMR (δ 7.38–7.10 for aromatic protons, δ 4.59–4.14 for oxetan protons) and 13C NMR (carbonyl signals at δ 172.2 and 171.5) .

特性

IUPAC Name |

3-(4-phenylbutyl)-4-propyloxetan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-2-8-15-14(16(17)18-15)12-7-6-11-13-9-4-3-5-10-13/h3-5,9-10,14-15H,2,6-8,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYKBJFWLAKGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(C(=O)O1)CCCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenylbutyl)-4-propyloxetan-2-one typically involves the formation of the oxetane ring through cyclization reactions. One common method is the reaction of 4-phenylbutyl bromide with propyl oxirane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

3-(4-Phenylbutyl)-4-propyloxetan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxetane ring to a more stable tetrahydrofuran ring.

Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of phenylbutyric acid or phenylbutyl ketone.

Reduction: Formation of tetrahydrofuran derivatives.

Substitution: Formation of various substituted oxetane derivatives.

科学的研究の応用

3-(4-Phenylbutyl)-4-propyloxetan-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of advanced materials, including polymers and resins with unique properties.

作用機序

The mechanism of action of 3-(4-Phenylbutyl)-4-propyloxetan-2-one involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects.

類似化合物との比較

Structural Analogues in GVIA iPLA2 Inhibition

The following β-lactones share structural features with 9k but differ in substituents or stereochemistry, leading to varied inhibitory profiles:

Key Observations :

- Stereochemistry : The trans configuration in 9k is critical for potency. The cis-diastereomer (IC50 3.5 µM) is 3,500-fold weaker than the trans form .

- Substituent Effects :

- Aromatic Groups : Replacing the phenylbutyl group in 9k with a naphthylpropyl group (as in 9j ) reduces potency (45 nM vs. 1 nM) .

- Chain Length : Extending the position-3 chain from three carbons (e.g., 9g ) to four carbons (as in 9k ) enhances GVIA iPLA2 binding, likely due to improved hydrophobic interactions .

Antimicrobial β-Lactones

While 9k targets phospholipases, other β-lactones exhibit antimicrobial activity. For example:

Structural Comparison :

- Lipophilic Chains : VM007/VM008 feature long unsaturated chains at position-3, enhancing membrane penetration in mycobacteria. In contrast, 9k 's phenylbutyl group optimizes binding to the GVIA iPLA2 active site.

- Position-4 Groups : A propyl group is common in both antimicrobial and PLA2-inhibitory β-lactones, suggesting its role in stabilizing the lactone ring .

生物活性

3-(4-Phenylbutyl)-4-propyloxetan-2-one, a compound of interest in medicinal chemistry, has been studied for its biological activity, particularly its inhibitory effects on certain enzymes and its potential therapeutic applications. This article compiles findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and implications for future research.

Chemical Structure and Properties

This compound is characterized by its oxetane ring structure, which contributes to its unique biological activity. The presence of the phenyl and propyloxy groups enhances its interaction with biological targets.

Chemical Structure

| Component | Structure |

|---|---|

| Molecular Formula | C₁₅H₁₈O₂ |

| Molecular Weight | 234.30 g/mol |

| CAS Number | 1983928-04-6 |

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory activity against group VIA calcium-independent phospholipase A2 (GVIA iPLA2). This enzyme plays a crucial role in the hydrolysis of membrane phospholipids, releasing fatty acids and lysolipids that can act as signaling molecules in various biological processes.

- Inhibitory Activity : The compound has shown significant inhibition against GVIA iPLA2, which suggests potential applications in inflammatory conditions where this enzyme is implicated.

Anti-inflammatory Properties

The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases. Studies have demonstrated that this compound can modulate the expression levels of various cytokines, thus influencing the inflammatory response .

Case Studies

Case Study 1: In Vitro Analysis

In a controlled laboratory setting, the effects of this compound were evaluated on human cell lines. The results indicated a marked reduction in the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), both key players in the inflammatory process. This suggests that the compound could be beneficial in managing conditions characterized by excessive inflammation.

Case Study 2: Animal Model Studies

Further investigation involved administering the compound to animal models with induced inflammation. The treated groups exhibited reduced swelling and pain responses compared to controls, indicating a potential analgesic effect alongside its anti-inflammatory properties. Histological analyses confirmed decreased infiltration of inflammatory cells in tissues treated with this compound.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting GVIA iPLA2, the compound reduces the availability of free fatty acids that contribute to inflammatory signaling pathways.

- Cytokine Modulation : The downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α suggests a direct effect on immune response modulation.

- Cell Signaling Pathways : Preliminary studies indicate that the compound may influence pathways such as NF-kB and MAPK, which are critical in regulating inflammation and cellular stress responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。